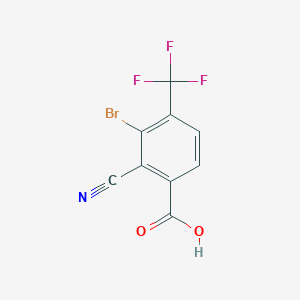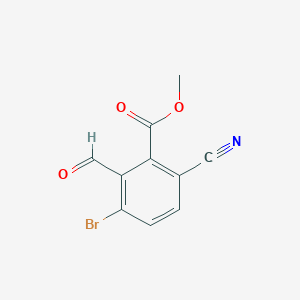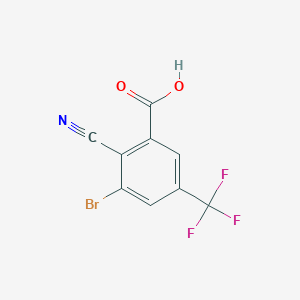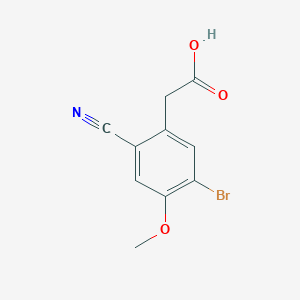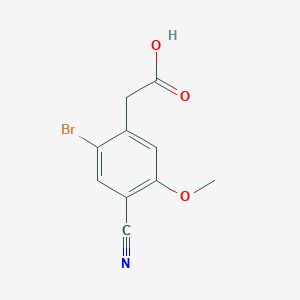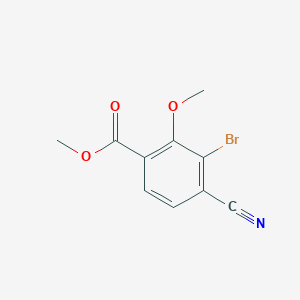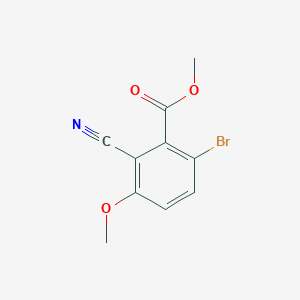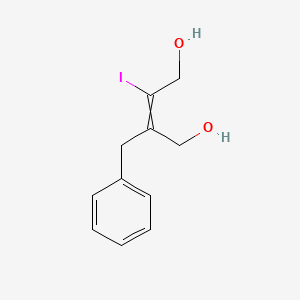
(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol
Descripción general
Descripción
“(Z)-2-benzyl-3-iodobut-2-ene-1,4-diol” is a chemical compound with the CAS Number: 2098456-99-4 . It has a molecular weight of 304.13 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (Z)-2-benzyl-3-iodobut-2-ene-1,4-diol . The InChI code for this compound is 1S/C11H13IO2/c12-11(8-14)10(7-13)6-9-4-2-1-3-5-9/h1-5,13-14H,6-8H2/b11-10- .Physical And Chemical Properties Analysis
The compound has a melting point of 94 - 95 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
Conversion and Reactivity : The conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol is achieved efficiently using in situ generated trimethylsilyl iodide. This process is important for preparing (2Z)-2-iodo allylic alcohols through coupling with Grignard reagents and other nucleophiles (Taber, Sikkander, Berry, & Frankowski, 2008).
Catalytic Formation : The catalytic and stereoselective formation of (Z)-1,4-but-2-ene diols from vinyl-substituted cyclic carbonate precursors using water as a nucleophilic reagent has been described. This method is notable for its general applicability and high yields (Guo, Martínez-Rodríguez, Martín, Escudero‐Adán, & Kleij, 2016).
Allylic Substitution : A highly enantioselective allylic substitution of (Z)-but-2-ene-1,4-diol derivatives has been developed, employing a rhodium(I) catalyst. This method produces versatile homoallylic alcohols from linear biscarbonates, showing the compound's utility in asymmetric synthesis (Yu, Ménard, Isono, & Lautens, 2009).
Photophysical and Catalytic Properties
Photochemical Behavior : A study on the photochemical behavior of intramolecularly hydrogen bonded hemiindigo compounds, which do not undergo isomerization, highlights the potential of (Z)-1,4-but-2-ene diols in photochromic molecule construction and fluorescence studies (Ikegami & Arai, 2003).
Photocatalytic Oxidation : Mixed-linker zirconium-based metal-organic frameworks, containing 1,4-benzenedicarboxylate, have been used in visible light photocatalysis. These frameworks demonstrate the potential for (Z)-1,4-but-2-ene diols in enhancing photocatalytic oxidation reactions (Goh, Xiao, Maligal-Ganesh, Li, & Huang, 2015).
Reactions and Mechanisms
Synthesis of Derivatives : The synthesis of syn- and anti-1,2-diol units from (Z)-2-benzyloxy-1-ethylthino-1-(trimethylsiloxy)ethene and aldehydes showcases the utility of (Z)-1,4-but-2-ene diols in asymmetric aldol reactions and the preparation of various diastereomers (Mukaiyama, Shiina, Uchiro, & Kobayashi, 1994).
Formation of Vinyl Substitutes : The palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins from but-2-ene derivatives and benzene-1,2-diols demonstrates the reactivity of (Z)-1,4-but-2-ene diols in forming complex organic structures (Massacret, Lhoste, Lakhmiri, Parella, & Sinou, 1999).
Safety and Hazards
Propiedades
IUPAC Name |
2-benzyl-3-iodobut-2-ene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-11(8-14)10(7-13)6-9-4-2-1-3-5-9/h1-5,13-14H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXBHQKRWZKKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=C(CO)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



